(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine is an organic compound with a unique structure that includes a tert-butyl group, an imino group, and a pent-2-en-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine typically involves the reaction of tert-butylamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine: Unique due to its specific structure and functional groups.
N-tert-Butyl-4-[(propan-2-yl)imino]pentan-2-amine: Similar structure but lacks the double bond in the pent-2-en-2-amine backbone.
N-tert-Butyl-4-[(propan-2-yl)imino]butan-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a double bond in the pent-2-en-2-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine, a compound with the chemical formula C12H24N2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pentene backbone
- A tert-butyl group
- An imine functional group
This structural configuration contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some studies indicate that the compound may influence cancer cell proliferation and apoptosis. Its ability to interact with specific cellular pathways could make it a valuable agent in cancer therapy.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes, which may be relevant in metabolic regulation or disease modulation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Targeting Enzymatic Pathways : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity and influencing cellular outcomes.
- Inducing Apoptosis in Cancer Cells : By modulating signaling pathways associated with cell survival, the compound could promote apoptosis in malignant cells.
- Interference with Microbial Growth : Its structural features might allow it to disrupt microbial cell membranes or inhibit vital metabolic processes within pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Properties
CAS No. |
917971-62-1 |
---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-tert-butyl-4-propan-2-yliminopent-2-en-2-amine |
InChI |
InChI=1S/C12H24N2/c1-9(2)13-10(3)8-11(4)14-12(5,6)7/h8-9,14H,1-7H3 |
InChI Key |
VHNDJGARNASUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)C=C(C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.